(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

Catalog No.
S896185
CAS No.
1150113-66-8
M.F
C52H60N2P2
M. Wt
775 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosph...

CAS Number

1150113-66-8

Product Name

(1R,2R)-N1,N1-Bis(2-(bis(3,5-dimethylphenyl)phosphino)benzyl)cyclohexane-1,2-diamine

IUPAC Name

(1R,2R)-2-N,2-N-bis[[2-bis(3,5-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine

Molecular Formula

C52H60N2P2

Molecular Weight

775 g/mol

InChI

InChI=1S/C52H60N2P2/c1-35-21-36(2)26-45(25-35)55(46-27-37(3)22-38(4)28-46)51-19-13-9-15-43(51)33-54(50-18-12-11-17-49(50)53)34-44-16-10-14-20-52(44)56(47-29-39(5)23-40(6)30-47)48-31-41(7)24-42(8)32-48/h9-10,13-16,19-32,49-50H,11-12,17-18,33-34,53H2,1-8H3/t49-,50-/m1/s1

InChI Key

JGZZEPZYYHSWHV-CDKYPKJRSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6CCCCC6N)C7=CC(=CC(=C7)C)C)C

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2CN(CC3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)[C@@H]6CCCC[C@H]6N)C7=CC(=CC(=C7)C)C)C
  • Key Feature: Chiral Backbone

The key feature of (R,R)-BCP is its chiral cyclohexane backbone with two amine groups (N1) at the 1 and 2 positions. The "R,R" designation indicates the specific configuration of these amine groups, which is crucial for its ability to differentiate between enantiomers during catalysis PubChem: .

  • Functionalized Phosphine Groups

Applications in Asymmetric Reactions

(R,R)-BCP finds application in a variety of asymmetric reactions, including:

  • Hydrogenation

    This reaction involves the addition of hydrogen (H2) to a molecule. (R,R)-BCP can be used in conjunction with metal catalysts to achieve efficient and selective hydrogenation of unsaturated carbon-carbon bonds BLD Pharm: .

  • Cross-coupling Reactions

    These reactions involve the formation of new carbon-carbon bonds between different organic molecules. (R,R)-BCP can be employed with transition metal catalysts to promote stereoselective cross-coupling reactions ChemDirect.

XLogP3

11.9

Dates

Modify: 2023-08-16

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